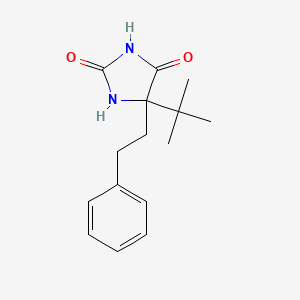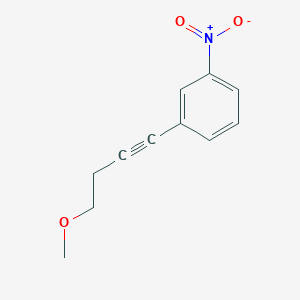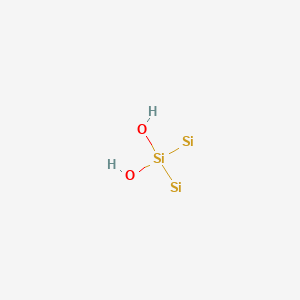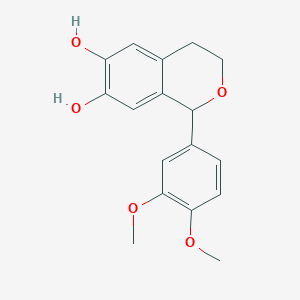
5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired oxazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted oxazole derivatives with different functional groups.
Applications De Recherche Scientifique
5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparaison Avec Des Composés Similaires
5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole can be compared with other similar compounds, such as:
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has shown promising anti-tubercular properties.
3-(4-Fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol: Known for its structural stability and potential pharmaceutical applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
928792-89-6 |
|---|---|
Formule moléculaire |
C21H16FNO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
5-(4-fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C21H16FNO2/c22-18-12-11-16(13-21(18)24-17-9-5-2-6-10-17)20-14-19(23-25-20)15-7-3-1-4-8-15/h1-13,20H,14H2 |
Clé InChI |
YKOREDQWNNRAPU-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=CC=C2)C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)

![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)
![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)

![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)



![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
